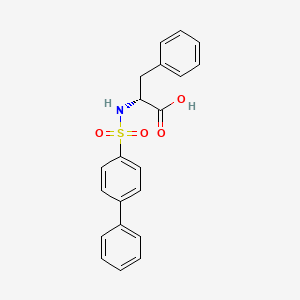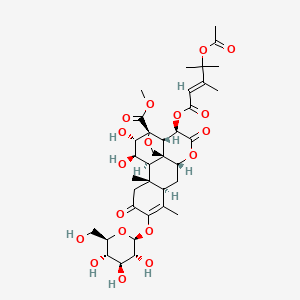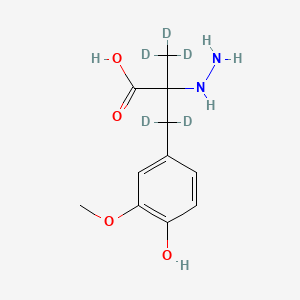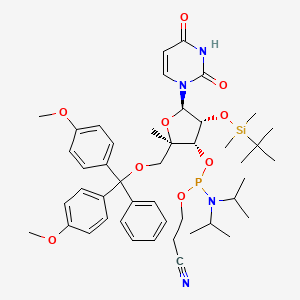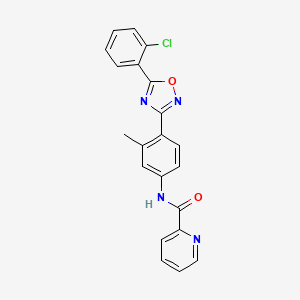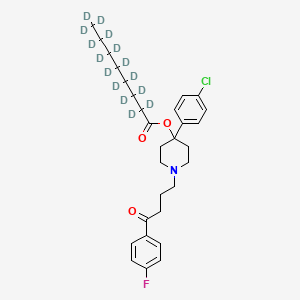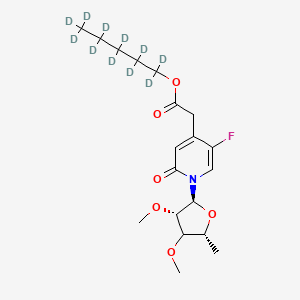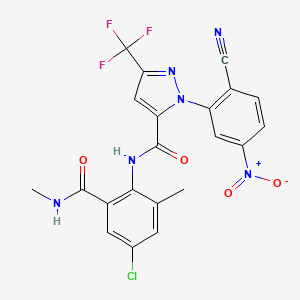
DSPE-PEG13-TFP ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DSPE-PEG13-TFP ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is composed of a polyethylene glycol chain, a dipalmitoylphosphatidylethanolamine moiety, and a tetrafluorophenyl ester group. The hydrophobic nature of the dipalmitoylphosphatidylethanolamine moiety allows for the encapsulation and aggregation of hydrophobic drugs, while the hydrophilic polyethylene glycol chain increases the water solubility of the overall compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG13-TFP ester involves the reaction of dipalmitoylphosphatidylethanolamine with a polyethylene glycol chain terminated with a tetrafluorophenyl ester group. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions to prevent degradation of the ester group. The reaction is usually catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
化学反应分析
Types of Reactions: DSPE-PEG13-TFP ester primarily undergoes substitution reactions due to the presence of the tetrafluorophenyl ester group. This group is highly reactive towards nucleophiles, such as amines, which can replace the tetrafluorophenyl group to form amide bonds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide, under mild conditions to prevent degradation of the ester group .
Major Products: The major products formed from reactions with this compound are amide-linked conjugates. These products retain the hydrophilic and hydrophobic properties of the original compound, making them suitable for drug delivery applications .
科学研究应用
DSPE-PEG13-TFP ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells . In biology, it is used to study protein-protein interactions and cellular pathways. In medicine, it is used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs . In industry, it is used in the development of new materials and nanotechnology applications.
作用机制
The mechanism of action of DSPE-PEG13-TFP ester involves the formation of amide bonds with nucleophiles, such as amines. This reaction occurs through the nucleophilic attack on the tetrafluorophenyl ester group, resulting in the release of tetrafluorophenol and the formation of a stable amide bond . The molecular targets and pathways involved in this process depend on the specific application and the nature of the nucleophile used.
相似化合物的比较
DSPE-PEG13-TFP ester is unique due to its combination of hydrophilic and hydrophobic properties, which make it suitable for a wide range of applications. Similar compounds include other polyethylene glycol-based linkers, such as DSPE-PEG12-TFP ester and DSPE-PEG14-TFP ester . These compounds differ in the length of the polyethylene glycol chain, which can affect their solubility and reactivity. This compound is particularly notable for its balance of hydrophilic and hydrophobic properties, making it a versatile tool in scientific research and industrial applications .
属性
分子式 |
C77H138F4NO24P |
|---|---|
分子量 |
1568.9 g/mol |
IUPAC 名称 |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88) |
InChI 键 |
RILLZKZQGNQTCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



